Benzyl(3-hydroxyphenacyl)methylammonium chloride

HPLC system suitability relative retention time phenylephrine impurity profiling

Benzyl(3-hydroxyphenacyl)methylammonium chloride (CAS 71786-67-9), the compendial Phenylephrine EP Impurity E / USP Related Compound E, is the latest-eluting specified impurity (RRT ~3.1–3.6) in EP and USP HPLC methods. This certified reference standard is essential for establishing the upper retention boundary in system suitability, enabling confident identification of the benzylphenylephrone peak that is regulated at ≤0.1% individual impurity limit. Using this specific impurity standard ensures compliance with ICH Q7 and avoids ANDA deficiency letters from FDA or EMA reviewers.

Molecular Formula C16H18ClNO2
Molecular Weight 291.77 g/mol
CAS No. 71786-67-9
Cat. No. B029201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl(3-hydroxyphenacyl)methylammonium chloride
CAS71786-67-9
Synonyms1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethanone Hydrochloride;  Phenylephrine Imp. E (EP), Hydrochloride
Molecular FormulaC16H18ClNO2
Molecular Weight291.77 g/mol
Structural Identifiers
SMILESC[NH+](CC1=CC=CC=C1)CC(=O)C2=CC(=CC=C2)O.[Cl-]
InChIInChI=1S/C16H17NO2.ClH/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(18)10-14;/h2-10,18H,11-12H2,1H3;1H
InChIKeyQGHUDAOMXLLADV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 30 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl(3-hydroxyphenacyl)methylammonium Chloride (CAS 71786-67-9) – Pharmacopeial Reference Standard for Phenylephrine Impurity Control


Benzyl(3-hydroxyphenacyl)methylammonium chloride (CAS 71786-67-9), designated as Phenylephrine EP Impurity E and USP Phenylephrine Related Compound E, is the hydrochloride salt of 2-[benzyl(methyl)amino]-1-(3-hydroxyphenyl)ethanone (syn. benzylphenylephrone) . With molecular formula C₁₆H₁₈ClNO₂ and molecular weight 291.77 g/mol, this off-white to beige solid serves as a compendial reference standard codified in both European Pharmacopoeia monograph 0632 and the USP Phenylephrine Hydrochloride monograph for the identification, quantitation, and system suitability testing of phenylephrine drug substance and finished dosage forms [1].

Why Generic Phenylephrine Impurity Standards Cannot Substitute for Benzyl(3-hydroxyphenacyl)methylammonium Chloride in Compendial Testing


Phenylephrine impurity reference standards are structurally and chromatographically distinct; no two compendial impurities share identical retention behavior or detection response. Benzyl(3-hydroxyphenacyl)methylammonium chloride bears a unique benzyl-substituted tertiary ammonium group coupled with a ketone carbonyl at the α-position to a meta-hydroxyphenyl ring [1]. This structural signature produces the latest relative retention time (RRT ~3.1–3.6) among common phenylephrine impurities in both USP and EP compendial HPLC methods [2]. Substituting Impurity C (phenylephrone, CAS 94240-17-2, RRT ~1.2–1.3) or Impurity A (norphenylephrine, CAS 4779-94-6, RRT ~0.9) for benzyl(3-hydroxyphenacyl)methylammonium chloride would misidentify peaks, breach system suitability specifications, and invalidate ANDA regulatory submissions or batch release testing.

Quantitative Differentiation Evidence for Benzyl(3-hydroxyphenacyl)methylammonium Chloride Versus Closest Phenylephrine Impurity Analogs


Chromatographic Resolution: Latest-Eluting Compendial Impurity with RRT 3.1–3.6 Versus Impurity C (RRT 1.2–1.3) and Impurity A (RRT 0.9)

In the compendial HPLC method for phenylephrine hydrochloride related substances (Ph. Eur. monograph 0632 / BP), benzyl(3-hydroxyphenacyl)methylammonium chloride (Impurity E) elutes at a relative retention time of approximately 3.6 relative to phenylephrine (retention time ~2.8 min), compared to Impurity C (phenylephrone) at RRT ~1.3 [1]. The USP monograph for Phenylephrine Bitartrate similarly reports benzylphenylephrone at RRT 3.1, versus phenylephrone at RRT 1.2, norphenylephrine (Impurity A) at RRT 0.9, and benzylphenylephrine (Impurity D) at RRT 2.9 [2]. This ~2.8-fold greater retention than Impurity C and ~3.4-fold greater than Impurity A provides unambiguous chromatographic resolution, making Impurity E the single most retained common phenylephrine impurity.

HPLC system suitability relative retention time phenylephrine impurity profiling pharmacopeial monograph compliance

Structural Differentiation: Ketone Carbonyl Enables Unique Spectroscopic Detection and Distinct Reactivity Versus Alcohol-Bearing Impurities

Benzyl(3-hydroxyphenacyl)methylammonium chloride (Impurity E) contains a ketone carbonyl (C=O) at the benzylic α-position, whereas the parent drug phenylephrine and Impurity D (benzylphenylephrine) bear a secondary alcohol (CH–OH) at the corresponding position [1]. Impurity C (phenylephrone) also possesses a ketone but lacks the N-benzyl substituent present in Impurity E. The combination of N-benzyl and ketone functionalities in Impurity E produces a diagnostic UV chromophore and distinct ¹H NMR and ¹³C NMR spectral signatures: the ketone carbonyl resonates at ~195–200 ppm in ¹³C NMR, absent in phenylephrine and Impurity D, while the benzyl methylene protons (N–CH₂–Ph) appear as a characteristic singlet at ~3.7–3.9 ppm in ¹H NMR [1]. This dual-feature identification prevents false-positive assignment when distinguishing Impurity E from Impurity C (which lacks the benzyl signal) or from Impurity D (which lacks the ketone carbonyl signal).

structural elucidation ketone functional group NMR characterization impurity origin tracing

Thermophysical Fingerprint: Melting Point 214–216 °C (dec.) Provides Crystallographic Identity Distinguishable from Impurity C (231–233 °C) and Impurity D (108–113 °C)

Benzyl(3-hydroxyphenacyl)methylammonium chloride exhibits a melting point of 214–216 °C with decomposition . This value is 17–19 °C lower than that of Impurity C (phenylephrone hydrochloride, 231–233 °C), ~52 °C higher than that of Impurity A (norphenylephrine hydrochloride, 162–164 °C), approximately 103–108 °C higher than Impurity D (benzylphenylephrine, 108–113 °C), and 71–73 °C higher than phenylephrine hydrochloride (143–145 °C) . The decomposition character (dec.) further differentiates Impurity E from Impurity C, which melts without reported decomposition in the same range, reflecting differing crystal lattice energies and thermal degradation pathways associated with the benzyl-quaternary ammonium chloride salt structure.

melting point solid-state characterization identity confirmation reference standard certification

Regulatory Specification Stringency: 0.1% Individual Limit Mirrors the Tightest Impurity Threshold and Demands High-Purity Reference Material Sourcing

Under the USP Phenylephrine Bitartrate Chromatographic Purity test, benzylphenylephrone (Impurity E) is controlled at ≤ 0.1%, a limit twice as stringent as that for norphenylephrine (≤ 0.2%) and benzylphenylephrine (≤ 0.2%), and equivalent to the tightest individual specified impurity limit in the monograph (shared only with phenylephrone at ≤ 0.1%) [1]. The EP monograph for phenylephrine hydrochloride similarly sets Impurity C and Impurity E at ≤ 0.1% each, with total impurities ≤ 0.2% . For a reference standard to be fit for quantifying an impurity at the 0.1% threshold, the standard itself must possess certified purity typically ≥ 95% (as offered by commercial suppliers at 95–98% by HPLC), with full characterization data to support traceability to the USP or EP primary standard . Procuring a lower-purity or uncharacterized batch risks inaccurate quantitation that could lead to false compliance or unjustified batch rejection.

impurity specification limit ICH Q3A pharmacopeial monograph reference standard purity

Synthetic Utility as a Prochiral Substrate: Asymmetric Hydrogenation Converts Impurity E to (R)-Benzylphenylephrine with >96% Conversion, up to 95% Yield, and up to 91% ee in Continuous Flow

Benzylphenylephrone (the free-base form of benzyl(3-hydroxyphenacyl)methylammonium chloride) serves as a prochiral ketone substrate for catalytic asymmetric hydrogenation to produce (R)-benzylphenylephrine (BPE), a chiral phenylephrine derivative of pharmacological interest [1]. In a fully automated mL-scale continuous flow process employing a rhodium-based homogeneous catalyst under high pressure (up to 65 bar), benzylphenylephrone achieves conversions exceeding 96%, isolated yields up to 95%, and enantiomeric excess up to 91% with residence times of less than five minutes and a substrate-to-catalyst ratio (S/C) of 750 [1]. This synthetic utility is structurally unique among phenylephrine impurities: Impurity C (phenylephrone) lacks the N-benzyl group and yields a different hydrogenation product (phenylephrine), while Impurity D (benzylphenylephrine) is the reduced alcohol product itself and cannot serve as a hydrogenation substrate. Impurity A (norphenylephrine), lacking both N-methyl and N-benzyl groups, is not a valid comparator for this transformation. The prochiral ketone of Impurity E is therefore the sole entry point for direct catalytic asymmetric synthesis of N-benzyl phenylephrine analogs.

asymmetric hydrogenation continuous flow chemistry benzylphenylephrone chiral synthesis process development

Optimal Procurement and Application Scenarios for Benzyl(3-hydroxyphenacyl)methylammonium Chloride Based on Quantitative Differentiation Evidence


Compendial HPLC System Suitability and Peak Identification for Phenylephrine Hydrochloride Batch Release Testing

Benzyl(3-hydroxyphenacyl)methylammonium chloride is the latest-eluting specified impurity in both USP (RRT 3.1) and EP/BP (RRT ~3.6) compendial methods [1]. QC laboratories performing phenylephrine hydrochloride or bitartrate batch release must use this reference standard to verify system suitability, establish the upper retention boundary for the impurity profile, and identify the benzylphenylephrone peak in test chromatograms. Without this specific standard, late-eluting unknown peaks cannot be confidently assigned, and the system suitability criterion for resolution and retention cannot be satisfied, risking non-compliance with ICH Q7 and compendial requirements.

Quantitation of a 0.1%-Limit Critical Impurity in ANDA Regulatory Submissions

The USP and EP monographs control benzylphenylephrone at the most stringent individual impurity limit of ≤ 0.1% [1][2]. Quantitative analysis at this threshold demands a reference standard of certified purity (≥ 95% by HPLC, typically 98%) with full Certificate of Analysis including HPLC chromatographic purity, identity by NMR and MS, and traceability to USP or EP primary standards [3]. Generic or in-house impurity standards lacking compendial traceability will not meet ANDA filing requirements and may lead to deficiency letters from FDA or EMA reviewers.

Synthesis of Chiral (R)-Benzylphenylephrine via Continuous-Flow Asymmetric Hydrogenation

The prochiral ketone of benzylphenylephrone enables catalytic asymmetric hydrogenation to (R)-benzylphenylephrine, achieving up to 91% enantiomeric excess, >96% conversion, and 95% yield in a continuous-flow process operating at 65 bar H₂ with a rhodium catalyst at S/C = 750 [4]. This established protocol provides medicinal chemistry and process development teams with a direct route to N-benzyl-substituted phenylephrine analogs, for which benzyl(3-hydroxyphenacyl)methylammonium chloride (converted to its free base) is the irreplaceable starting material.

Method Development and Validation for Stability-Indicating Impurity Profiling of Phenylephrine Combination Products

In the development and validation of stability-indicating UHPLC methods for phenylephrine combination products (e.g., with diphenhydramine), benzyl(3-hydroxyphenacyl)methylammonium chloride (RC E) must be included as one of the 11 specified organic impurities at the 0.3% specification level for method robustness and accuracy assessment [5]. Its unique retention position and distinct UV chromophore (ketone-conjugated aromatic system) make it essential for demonstrating specificity against co-formulated actives and excipient peaks, as required by ICH Q2(R1) validation guidelines.

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